
4-(3-(エトキシメチル)ピロリジン-1-イル)ピペリジン
説明
“4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It belongs to the class of compounds known as piperidines, which are characterized by a five-membered ring structure .
Molecular Structure Analysis
The molecular structure of “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” consists of a piperidine ring attached to a pyrrolidine ring via an ethoxymethyl group. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .科学的研究の応用
生物活性化合物の合成
問題の化合物のコアコンポーネントであるピロリジン環は、医薬品化学で広く使用されており、新規の生物活性化合物を生み出しています。 sp3-混成により、ファーマコフォア空間を効率的に探索することができ、分子の立体化学に大きく貢献します 。この非平面環構造は三次元的なカバレッジを強化し、これは生物学的標的との相互作用に不可欠です。
低分子リガンドの開発
この化合物は、メチルリジン結合タンパク質に対する低分子リガンドの合成における反応物として役立ちます。 これらのタンパク質は、遺伝子発現の調節において役割を果たし、それらを標的にすることで、癌などの疾患に対する新しい治療戦略につながる可能性があります .
癌研究
研究者は、この化合物を用いて、大腸癌細胞においてE-カドヘリン発現を回復させ、浸潤を減少させることができる低分子を開発しました。 E-カドヘリンは、細胞が互いに接着するのを助けるタンパク質であり、その喪失はしばしば癌細胞の浸潤性の増加と関連しています .
Polo様キナーゼ1の阻害
この化合物は、選択的なPolo様キナーゼ1(Plk1)阻害剤の開発に使用されてきました。 Plk1は、細胞分裂において重要な役割を果たす酵素であり、その阻害は癌細胞の増殖を阻止するための有望なアプローチです .
代謝性疾患の治療
それはまた、血漿グルコースレベルに影響を与える分子の合成に使用されてきました。 このような分子は、血糖値を調節することにより、糖尿病などの代謝性疾患の治療に潜在的な用途があります .
神経薬理学
神経薬理学では、この化合物はバソプレシン1b受容体拮抗薬の開発のために検討されてきました。 これらの受容体は、ストレス関連の障害や社会的行動に関与しており、精神薬の開発の標的となっています .
抗炎症作用
この化合物は、IKKβ阻害剤の合成における前駆体です。 IKKβは炎症反応に関与する酵素であり、その阻害は新しい抗炎症薬の開発につながる可能性があります .
立体選択的合成
ピロリジン環の炭素の立体異性体性により、この化合物は、薬物候補の異なる生物学的プロファイルを達成するために使用できます。 これは、置換基の空間的な配向がタンパク質に対する異なる結合モードにつながる可能性がある、エナンチオ選択的薬物の設計において特に重要です .
作用機序
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
生化学分析
Biochemical Properties
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions . Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity .
Subcellular Localization
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes .
特性
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



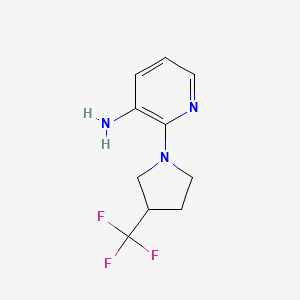

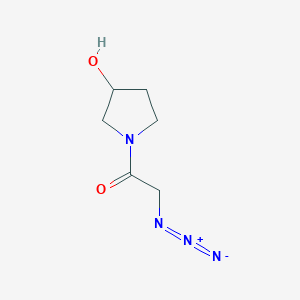

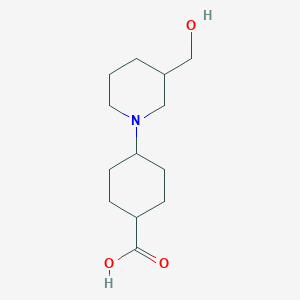
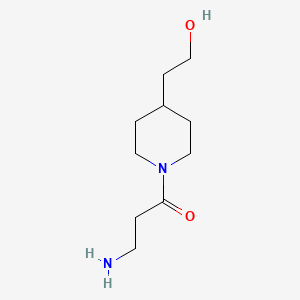
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
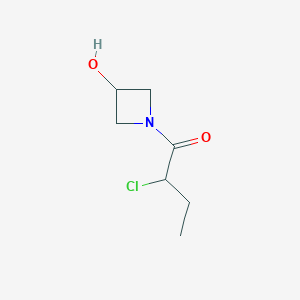
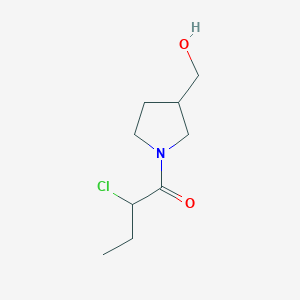
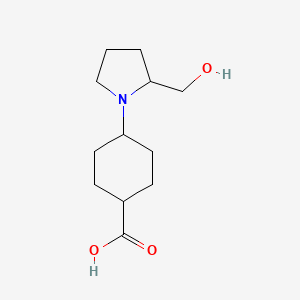
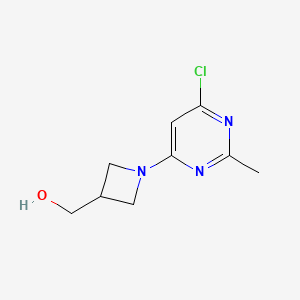

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
